molecular formula C12H10Cl2Se B1605528 Dichlorodiphenylselenium CAS No. 2217-81-4

Dichlorodiphenylselenium

Cat. No. B1605528
CAS RN: 2217-81-4
M. Wt: 304.1 g/mol
InChI Key: JNHRULRRPDYSKM-UHFFFAOYSA-N
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Description

Dichlorodiphenylselenium (chemical formula: C12H10Cl2Se) is a compound that belongs to the class of organoselenium compounds. It consists of two phenyl rings (diphenyl) attached to a selenium atom, with chlorine atoms substituting two hydrogen atoms on each phenyl ring .


Synthesis Analysis

The synthesis of dichlorodiphenylselenium can be achieved through various methods. One common approach involves the reaction of phenyl magnesium bromide (prepared from bromobenzene) with selenium dichloride (SeCl~2~) or selenium tetrachloride (SeCl~4~). The resulting product is dichlorodiphenylselenium .


Chemical Reactions Analysis

  • Addition Reactions : Dichlorodiphenylselenium can add across carbon-carbon double or triple bonds, resulting in the incorporation of selenium into organic molecules .

Scientific Research Applications

Anticancer Potential

  • Cytotoxic and Apoptotic Effects : Compounds like diphenyl diselenide and its derivatives have been studied for their cytotoxic and apoptotic effects on human colon adenocarcinoma cells, indicating potential as anticancer agents (Nedel et al., 2012).

Catalysis in Organic Synthesis

  • Organoselenium-catalyzed Reactions : Diphenyl diselenide, a related compound, has been used as a pre-catalyst for vicinal dichlorination of unsaturated phosphonates, highlighting its role in synthetic chemistry (Zeng et al., 2016).

Toxicology and Safety

  • Non-toxic Structural Modifications : Studies on diphenyl diselenide and its variants (like dichloro-diphenyl diselenide) have shown that certain structural modifications do not introduce toxicity in mice, which is vital for medicinal chemistry applications (Savegnago et al., 2009).

Antimicrobial and Antiviral Properties

  • Diselenides with Antimicrobial and Antiviral Properties : Certain diphenyl diselenides show significant antimicrobial activity against various bacterial and fungal species, as well as activity against human herpes virus and encephalomyocarditis virus (Giurg et al., 2017).

Semiconductor and Electronics

  • Rhenium Diselenide in Electronics : Rhenium diselenide, a compound related to Dichlorodiphenylselenium, has been identified for its potential in the field of semiconductors and electronics due to its unique properties, like anisotropy in layered structures (Wolverson et al., 2014).

Energy Storage Applications

  • Transition Metal Diseleniums in Energy Storage : Two-dimensional transition metal diseleniums, which are related to Dichlorodiphenylselenium, have been studied for their use in energy storage applications due to their remarkable properties like chemical and thermal stability (Gao et al., 2017).

Self-Healing Materials

  • Diselenide Bonds in Self-Healing Materials : Diselenides, including diphenyl diselenide, have been explored for their role in self-healing materials. Their dynamic covalent bond nature makes them suitable for applications requiring materials that can repair themselves (Irigoyen et al., 2019).

Environmental Applications

  • Decontamination of Aqueous Solutions : Research has investigated the use of bimetallic systems, including those involving diselenides, for the dechlorination and decontamination of aqueous solutions containing chlorinated compounds, highlighting an environmental application (Ghauch & Tuqan, 2009).

Future Directions

: ChemSpider : Diorganyl diselenides: a powerful tool for the construction of selenium heterocycles : DrugBank: Selenium

properties

IUPAC Name

[dichloro(phenyl)-λ4-selanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2Se/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHRULRRPDYSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Se](C2=CC=CC=C2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278253
Record name Dichlorodiphenylselenium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorodiphenylselenium

CAS RN

2217-81-4
Record name (T-4)-Dichlorodiphenylselenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2217-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 6778
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorodiphenylselenium
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Record name Dichlorodiphenylselenium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KA Leonard, F Zhou, MR Detty - Organometallics, 1996 - ACS Publications
Dibromodiarylselenium(IV) species were efficient sources of positive bromine for bromolactonization of 4-pentenoic acid, bromocyclization of 4-penten-1-ol and 2-buten-1-ol, …
Number of citations: 50 pubs.acs.org

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